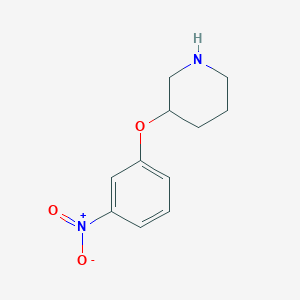

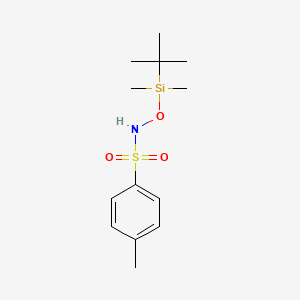

![molecular formula C7H2Cl3NS B1326403 2,5,7-Trichlorobenzo[d]thiazole CAS No. 898747-75-6](/img/structure/B1326403.png)

2,5,7-Trichlorobenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

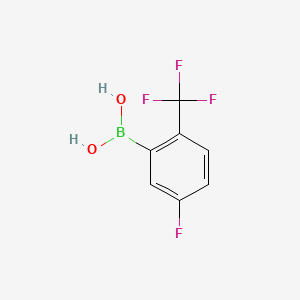

2,5,7-Trichlorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2Cl3NS. It has a molecular weight of 238.52 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of thiazole derivatives, which include 2,5,7-Trichlorobenzo[d]thiazole, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2,5,7-Trichlorobenzo[d]thiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

2,5,7-Trichlorobenzo[d]thiazole has a predicted boiling point of 321.3±22.0 °C and a predicted density of 1.678±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Antimicrobial Applications

Thiazole derivatives, including 2,5,7-Trichlorobenzo[d]thiazole, have been recognized for their antimicrobial properties . They are known to be effective against a variety of microbial strains, including bacteria and fungi. For instance, sulfazole, a thiazole derivative, is used as an antimicrobial agent .

Anticancer Activity

Thiazoles have shown promise in the treatment of cancer. Tiazofurin, a notable thiazole-based compound, exhibits anticancer activity . Researchers are exploring the potential of 2,5,7-Trichlorobenzo[d]thiazole derivatives to act as anticancer agents by studying their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Antidiabetic Effects

The thiazole nucleus is a key feature in several antidiabetic drugs. The modification of thiazole compounds, including 2,5,7-Trichlorobenzo[d]thiazole, could lead to the development of new antidiabetic medications that help regulate blood sugar levels .

Anti-Inflammatory Properties

Thiazole derivatives are known to possess anti-inflammatory properties . This makes them valuable in the development of new drugs that can treat inflammatory conditions such as arthritis. Meloxicam is an example of an anti-inflammatory drug that contains a thiazole moiety .

Neuroprotective Effects

Some thiazole derivatives exhibit neuroprotective effects and are being studied for their potential in treating neurodegenerative diseases like Alzheimer’s. The research into 2,5,7-Trichlorobenzo[d]thiazole could expand into this field, exploring its utility in neuroprotection .

Antioxidant Properties

Thiazoles also display antioxidant properties , which are crucial in protecting cells from oxidative stress. This application is significant in preventing diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer .

Safety and Hazards

The safety data sheet for a similar compound, 2,5,6-Trichlorobenzo[d]thiazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist, or gas, and ensure adequate ventilation when handling this compound .

将来の方向性

特性

IUPAC Name |

2,5,7-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRGQBHLGRICHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646584 |

Source

|

| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-Trichlorobenzo[d]thiazole | |

CAS RN |

898747-75-6 |

Source

|

| Record name | 2,5,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)